Tenilsetam

Descripción general

Descripción

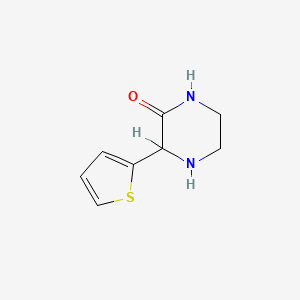

Tenilsetam (CAS 997: (±)-3-(2-thienyl)-2-piperazinone) is a cognition-enhancing drug used for the treatment of patients suffering from Alzheimer’s disease . It is known to inhibit advanced glycation end-product (AGE) formation .

Molecular Structure Analysis

Tenilsetam has a molecular formula of C8H10N2OS and a molecular weight of 182.243 . It does not have any defined stereocenters .Chemical Reactions Analysis

Tenilsetam has been found to inhibit the Maillard reaction, a form of non-enzymatic glycosylation . It inhibits glucose- and fructose-induced polymerization of lysozyme in a concentration-dependent manner in vitro .Aplicaciones Científicas De Investigación

Inhibition of the Maillard Reaction

The Maillard reaction is implicated in various pathological processes. Tenilsetam has been studied for its inhibitory effects on this reaction :

These findings highlight Tenilsetam’s potential in neuroinflammation modulation and Maillard reaction inhibition, making it a promising compound for further research and therapeutic development. 🌟

Mecanismo De Acción

Target of Action

Tenilsetam, a cognition-enhancing drug, primarily targets the Advanced Glycosylation End Product-specific Receptor (AGER) . AGER plays a crucial role in the development of many degenerative diseases, including Alzheimer’s disease .

Mode of Action

Tenilsetam acts by inhibiting the formation of Advanced Glycosylation End Products (AGEs) . According to the proposed mechanism, Tenilsetam acts via covalent attachment to glycated proteins, thus blocking the reactive sites for further polymerisation reactions .

Biochemical Pathways

The primary biochemical pathway affected by Tenilsetam is the Maillard reaction . This non-enzymatic glycosylation of proteins, which occurs at an accelerated rate in diabetes, can lead to the formation of AGEs . Tenilsetam inhibits glucose- and fructose-induced polymerization of proteins, such as lysozyme, in this pathway .

Pharmacokinetics

It’s known that tenilsetam is administered orally and has been used successfully for the treatment of patients suffering from alzheimer’s disease .

Result of Action

Tenilsetam has anti-inflammatory effects, evidenced by the decreased number of microglia in both the cerebellum and hippocampus, and decreased TNF-α levels in the GFAP-IL6 Tenilsetam fed animals . A beneficial effect of Tenilsetam in Alzheimer’s disease could come from the interference with AGE-derived crosslinking of amyloid plaques and a decreased inflammatory response by diminished activation of phagocytosing microglia .

Propiedades

IUPAC Name |

3-thiophen-2-ylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c11-8-7(9-3-4-10-8)6-2-1-5-12-6/h1-2,5,7,9H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBACKDMGYMXYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006187 | |

| Record name | 3-(Thiophen-2-yl)-3,4,5,6-tetrahydropyrazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tenilsetam | |

CAS RN |

86696-86-8, 85606-97-9 | |

| Record name | Tenilsetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086696868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Thiophen-2-yl)-3,4,5,6-tetrahydropyrazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENILSETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4Q7XM74N6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

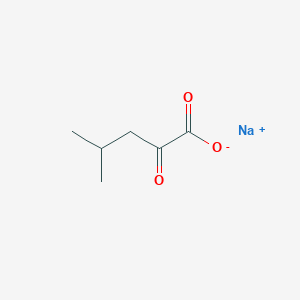

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

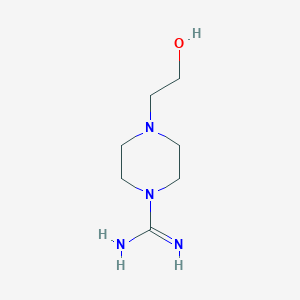

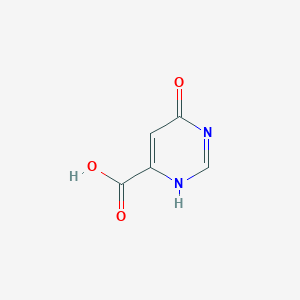

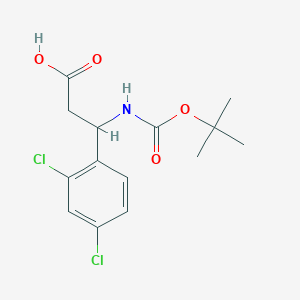

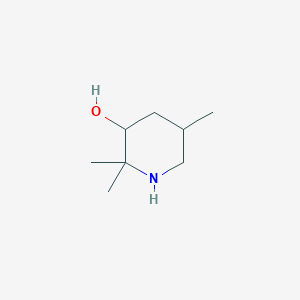

Feasible Synthetic Routes

Q & A

Q1: What is Tenilsetam and what is its proposed mechanism of action in treating cognitive impairment?

A1: Tenilsetam [(±)-3-(2-thienyl)-2-piperazinone] is a nootropic drug investigated for its potential in treating cognitive impairment, particularly in conditions like Alzheimer's disease. While its exact mechanism of action remains unclear, several studies suggest it may exert its effects through multiple pathways:

- Inhibition of the Maillard Reaction: Tenilsetam has been shown to inhibit the formation of Advanced Glycation End-products (AGEs) [, , , , ]. AGEs are formed through non-enzymatic reactions between reducing sugars and proteins, contributing to oxidative stress and inflammation, particularly in age-related diseases like Alzheimer's.

- Antioxidant and Metal Chelating Properties: Research indicates that Tenilsetam possesses antioxidant properties and can chelate transition metal ions [, ]. This activity could contribute to its neuroprotective effects by reducing oxidative stress and inflammation.

Q2: How does Tenilsetam impact diabetic retinopathy?

A2: Research suggests that Tenilsetam may have a protective effect against diabetic retinopathy, a complication of diabetes that damages blood vessels in the retina. In a study using streptozotocin-induced diabetic rats, long-term treatment with Tenilsetam significantly reduced the formation of acellular capillaries, a hallmark of diabetic retinopathy []. This effect is thought to be independent of pericyte loss, another characteristic of the condition.

Q3: What are the in vitro effects of Tenilsetam on endothelial cells?

A3: Tenilsetam demonstrates dose-dependent effects on endothelial cells:

- Proliferation and Apoptosis: At lower doses, it inhibits endothelial cell proliferation, while at higher doses, it induces apoptosis [].

- Angiogenesis: Low concentrations of Tenilsetam (≤ 10 mM) promote sprouting angiogenesis in bovine retinal endothelial cells [].

- Leukocyte Adhesion: Tenilsetam inhibits leukocyte adhesion to endothelial cells, but only at high doses [].

- VEGF Expression: Micromolar concentrations of Tenilsetam upregulate Vascular Endothelial Growth Factor (VEGF) expression in endothelial cells by 100% [].

Q4: Does Tenilsetam affect glycemic control in diabetic animal models?

A4: In studies using diabetic rats, Tenilsetam administration did not significantly affect blood glucose levels or body weight compared to untreated diabetic controls [, ].

Q5: What is known about the pharmacokinetic properties of Tenilsetam?

A5: Pharmacokinetic studies in elderly individuals indicate that Tenilsetam is well-absorbed after oral administration, reaching peak plasma concentrations within 2 hours []. The drug exhibits a relatively long terminal half-life of 18-22 hours, suggesting potential for once-daily dosing [].

Q6: What evidence suggests Tenilsetam's potential as an anti-hypoxidotic agent?

A6: Studies using a human model of hypoxic hypoxidosis (simulated altitude) demonstrated that Tenilsetam, particularly at higher doses (900 mg), significantly attenuated brain dysfunction induced by oxygen deprivation []. This protective effect was evidenced by improvements in EEG patterns, cognitive function, psychomotor performance, and mood under hypoxic conditions compared to placebo [].

Q7: Has Tenilsetam been studied in clinical trials for Alzheimer's disease?

A7: While Tenilsetam has shown promising preclinical results, clinical trials investigating its efficacy in treating Alzheimer's disease have yielded mixed results. Further research is needed to determine its clinical utility in this context.

Q8: What is the structural characterization of Tenilsetam?

A8: Tenilsetam's molecular formula is C8H9NOS, and its molecular weight is 183.24 g/mol. Detailed structural information, including spectroscopic data, can be found in research publications focusing on its X-ray crystallography and NMR analyses [].

Q9: How does Tenilsetam interact with cyclodextrins?

A9: Studies employing high-resolution 1H NMR spectroscopy and molecular modeling have investigated the inclusion complexes of Tenilsetam with various cyclodextrins (α-, β-, and γ-CD) []. The research revealed partial inclusion of Tenilsetam into α-CD and a deeper insertion into β-CD, both occurring from the secondary hydroxyl side []. No significant interactions were observed with γ-CD []. The formation of diastereoisomeric inclusion complexes with both α-CD and β-CD was noted, and the study provides detailed insights into the specific interactions and geometries of these complexes [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B7721643.png)